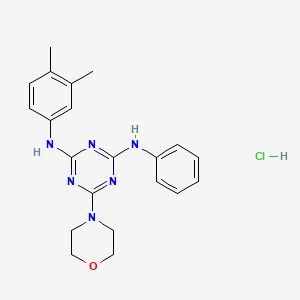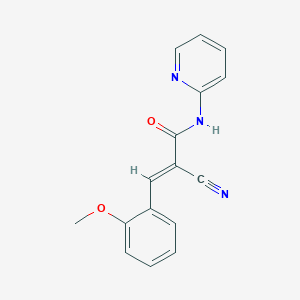
(2E)-2-cyano-3-(2-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-cyano-3-(2-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a methoxyphenyl group, and a pyridinyl group, making it a molecule of interest in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-methoxybenzaldehyde, pyridine-2-amine, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 2-methoxybenzaldehyde and malononitrile in the presence of a base such as sodium ethoxide to form the intermediate 2-cyano-3-(2-methoxyphenyl)acrylonitrile.
Amidation: The intermediate is then subjected to an amidation reaction with pyridine-2-amine under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(2E)-2-cyano-3-(2-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyano group or the double bond.
Substitution: The methoxy group and the pyridinyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or an alkane.
科学研究应用
Chemistry
In chemistry, (2E)-2-cyano-3-(2-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism of action of (2E)-2-cyano-3-(2-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group and the pyridinyl group may play crucial roles in binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(pyridin-2-yl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-2-cyano-3-(2-methoxyphenyl)-N-(pyridin-3-yl)prop-2-enamide: Similar structure but with the pyridinyl group at a different position.
(2E)-2-cyano-3-(2-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide: Similar structure but with the pyridinyl group at another different position.
Uniqueness
The uniqueness of (2E)-2-cyano-3-(2-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide lies in its specific combination of functional groups and their positions. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-14-7-3-2-6-12(14)10-13(11-17)16(20)19-15-8-4-5-9-18-15/h2-10H,1H3,(H,18,19,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALRUDGZCSTGFY-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2674187.png)
![(6-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B2674188.png)
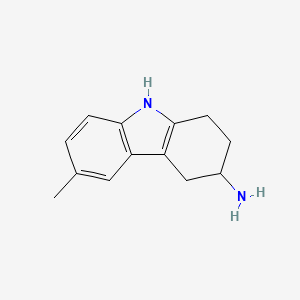
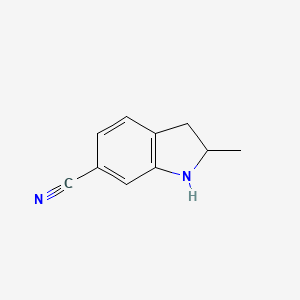
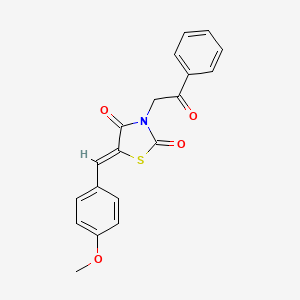
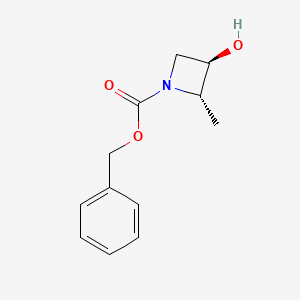
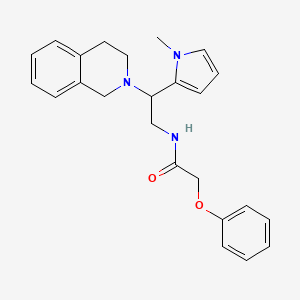

![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide](/img/structure/B2674201.png)

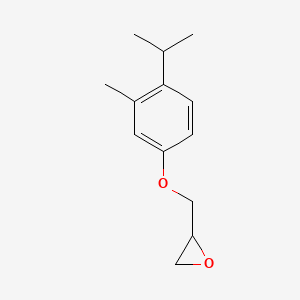

![methyl 2-[2-(3-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate](/img/structure/B2674205.png)
